3,6-Dimethylmangostin is a natural product found in Garcinia cowa, Garcinia mangostana, and Cratoxylum arborescens with data available.
fuscaxanthone c
CAS No.: 15404-76-9
Cat. No.: VC21352015
Molecular Formula: C26H30O6
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 15404-76-9 |
---|---|
Molecular Formula | C26H30O6 |
Molecular Weight | 438.5 g/mol |
IUPAC Name | 1-hydroxy-3,6,7-trimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one |
Standard InChI | InChI=1S/C26H30O6/c1-14(2)8-10-16-18(29-5)12-20-23(24(16)27)25(28)22-17(11-9-15(3)4)26(31-7)21(30-6)13-19(22)32-20/h8-9,12-13,27H,10-11H2,1-7H3 |
Standard InChI Key | FCIKYGUVHWZSJV-UHFFFAOYSA-N |
Canonical SMILES | CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)OC)OC)CC=C(C)C)OC)C |
Melting Point | 120 - 121 °C |
Chemical Properties and Structure
Basic Properties
Fuscaxanthone C is formally identified by its Chemical Abstracts Service (CAS) registry number 15404-76-9 . The compound possesses several defining physical and chemical characteristics that distinguish it from other xanthone derivatives:
Property | Value | Source |
---|---|---|
Molecular Formula | C26H30O6 | |
Molecular Weight | 438.51 g/mol | |
Melting Point | 119-122 °C | |
Physical State | Solid | |
Stereochemistry | Achiral | |
Defined Stereocenters | 0/0 | |
Charge | 0 |
Structural Characteristics
Fuscaxanthone C features a complex molecular structure that comprises a xanthone core with specific functional group modifications. The compound is characterized by:
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A tricyclic structure including two benzene rings linked through a pyran ring
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Hydroxyl and carbonyl groups that contribute to its chemical reactivity and biological properties
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Two prenyl (3-methyl-2-butenyl) side chains at positions 2 and 8
The full chemical name of fuscaxanthone C is 1-hydroxy-3,6,7-trimethoxy-2,8-bis(3-methyl-2-buten-1-yl)-9H-xanthen-9-one . It is also sometimes referred to as 3,6-dimethylmangostin, highlighting its relationship to mangostin compounds isolated from mangosteen fruit .
Spectroscopic and Analytical Data
The chemical structure of fuscaxanthone C is well-characterized through various spectroscopic methods. The compound's identification and structural elucidation can be performed using the following analytical parameters:
Additionally, research has provided predicted collision cross-section data for various adducts of fuscaxanthone C, which can be valuable for mass spectrometry analysis:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 439.21150 | 206.6 |
[M+Na]+ | 461.19344 | 221.2 |
[M+NH4]+ | 456.23804 | 211.6 |
[M+K]+ | 477.16738 | 214.4 |
[M-H]- | 437.19694 | 209.2 |
[M+Na-2H]- | 459.17889 | 208.1 |
[M]+ | 438.20367 | 209.5 |
[M]- | 438.20477 | 209.5 |
These spectroscopic parameters are essential for the definitive identification and characterization of fuscaxanthone C in complex natural extracts or synthetic preparations .
Natural Sources
Fuscaxanthone C was initially isolated from the stem bark of Garcinia fusca, a plant species collected in Thailand . Subsequent research has also identified this compound as a constituent of Garcinia mangostana, commonly known as mangosteen fruit . These findings indicate that fuscaxanthone C is primarily distributed within the Garcinia genus, which is well-known for producing a variety of bioactive xanthones.
The isolation of fuscaxanthone C from Garcinia fusca was first reported by Ito C. et al. from Meijo University, Japan, who described it along with seven other new xanthones (fuscaxanthones A, B, D, E, F, G, and H) . This pioneering work established the natural occurrence and structural characteristics of fuscaxanthone C, positioning it within the broader context of xanthone compounds found in Garcinia species.
Biological Activities and Pharmacological Properties
Fuscaxanthone C has demonstrated various biological activities that suggest potential therapeutic applications. Research findings on its pharmacological properties include:
Enzymatic Inhibition
One of the most significant biological activities of fuscaxanthone C is its ability to inhibit α-glucosidase. Studies have shown that fuscaxanthone C exhibits 53.8% inhibition of α-glucosidase activity at a concentration of 100 μM . This inhibitory effect on α-glucosidase, an enzyme involved in carbohydrate digestion, suggests potential applications in managing blood glucose levels and indicates possible relevance for diabetes management.
Cancer Chemopreventive Properties
Fuscaxanthone C, along with other xanthones isolated from Garcinia fusca, has been screened for cancer chemopreventive activity. Specifically, it was evaluated for inhibitory effects on 12-O-tetradecanoylphorbol-13-acetate (TPA) induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells . This screening is part of a broader effort to identify natural compounds with potential anticancer properties, particularly those that may interfere with tumor promotion mechanisms.
General Biological Activities of Xanthones
As a member of the xanthone family, fuscaxanthone C shares characteristics with other compounds in this class that have demonstrated various biological activities, including:
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Anti-inflammatory properties
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Antioxidant effects
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Antimicrobial activities
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Cytotoxicity against various cancer cell lines
The diverse biological activities of xanthones, including fuscaxanthone C, make them promising candidates for pharmaceutical development and therapeutic applications .
Research Findings and Applications
Structure-Activity Relationship Studies
The unique structural features of fuscaxanthone C, particularly its prenyl side chains and methoxy groups, contribute significantly to its biological activities. Structure-activity relationship (SAR) studies of xanthones suggest that the presence of prenyl groups enhances membrane permeability and interaction with biological targets, while hydroxyl and methoxy groups influence antioxidant capacity and enzyme interactions.
Concentration | Amount of Fuscaxanthone C |
---|---|
1 mg | |
1 mM | 2.2804 mL |
5 mM | 0.4561 mL |
10 mM | 0.228 mL |
Proper storage recommendations include keeping the compound at -20°C. For stock solutions, it is advised to store them at -80°C and use within 6 months, or at -20°C and use within 1 month. To increase solubility, heating the tube to 37°C followed by ultrasonic bath treatment is recommended .
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